Cas no 2091701-35-6 (Benzaldehyde, 4-bromo-2-chloro-5-iodo-)

Benzaldehyde, 4-bromo-2-chloro-5-iodo- 化学的及び物理的性質
名前と識別子
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- Benzaldehyde, 4-bromo-2-chloro-5-iodo-
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- インチ: 1S/C7H3BrClIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
- InChIKey: MUQDENUOMGSKMK-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC(I)=C(Br)C=C1Cl
Benzaldehyde, 4-bromo-2-chloro-5-iodo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR102005-1g |
4-Bromo-2-chloro-5-iodobenzaldehyde |
2091701-35-6 | 1g |
£395.00 | 2025-02-19 | ||
abcr | AB597662-1g |
4-Bromo-2-chloro-5-iodobenzaldehyde; . |
2091701-35-6 | 1g |
€743.10 | 2024-07-19 | ||
Apollo Scientific | OR102005-5g |
4-Bromo-2-chloro-5-iodobenzaldehyde |
2091701-35-6 | 5g |
£1185.00 | 2025-02-19 |
Benzaldehyde, 4-bromo-2-chloro-5-iodo- 関連文献
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Benzaldehyde, 4-bromo-2-chloro-5-iodo-に関する追加情報
Benzaldehyde, 4-bromo-2-chloro-5-iodo- and Its Significance in Modern Chemical Research
Benzaldehyde, 4-bromo-2-chloro-5-iodo- (CAS No. 2091701-35-6) is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate halogenation pattern, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring a benzaldehyde core substituted with bromine, chlorine, and iodine atoms at specific positions, makes it a valuable building block for designing novel therapeutic agents.
The< strong> halogenated aromatic system of Benzaldehyde, 4-bromo-2-chloro-5-iodo- provides a rich framework for further functionalization, enabling chemists to explore diverse chemical transformations. These transformations are crucial for developing new compounds with tailored biological activities. The presence of multiple halogen atoms enhances the reactivity of the molecule, making it an attractive candidate for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required for achieving high specificity and efficacy in drug design.
In recent years, there has been a surge in research focused on harnessing the potential of< strong> halogenated aromatic compounds like Benzaldehyde, 4-bromo-2-chloro-5-iodo- for medicinal applications. One of the most promising areas is the development of antiviral and anticancer agents. The structural features of this compound allow for the creation of molecules that can interact with biological targets in innovative ways. For instance, studies have demonstrated that derivatives of this compound can inhibit viral polymerases by binding to critical residues within the enzyme's active site. This mechanism of action has opened up new avenues for treating viral infections that are resistant to conventional antiviral drugs.
The< strong> bromo-, chloro-, and iodo-substituted benzaldehyde core also finds utility in the synthesis of kinase inhibitors, which are essential for treating various types of cancer. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their overactivity is often associated with tumor growth and progression. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies that minimize side effects while maximizing therapeutic efficacy. The< strong> halogen atoms in Benzaldehyde, 4-bromo-2-chloro-5-iodo- facilitate the introduction of polar groups and heterocycles, which are known to improve binding affinity to kinase targets.
Advances in computational chemistry have further enhanced the utility of< strong> Benzaldehyde, 4-bromo-2-chloro-5-iodo- . Molecular modeling techniques allow researchers to predict the binding modes of potential drug candidates with high precision. This approach has been instrumental in optimizing lead compounds derived from this intermediate. By simulating interactions between the< strong> halogenated benzaldehyde molecule and biological targets, scientists can fine-tune the structure to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability.
The< strong> synthesis of< strong> Benzaldehyde, 4-bromo-2-chloro-5-iodo- is another area where significant progress has been made. Modern synthetic methodologies have enabled the efficient preparation of this compound in multi-step processes that minimize waste and maximize yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing halogens at specific positions on the benzene ring. These methods not only enhance efficiency but also align with green chemistry principles by reducing hazardous byproducts.
In conclusion,< strong>Benzaldehyde, 4-bromo-2-chloro-5-iodo-(CAS No. 2091701-35-6) is a cornerstone in contemporary chemical research. Its unique structural features make it an indispensable tool for developing novel pharmaceuticals targeting various diseases. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is undeniable. The ongoing exploration of its synthetic possibilities and biological interactions promises to yield groundbreaking discoveries in the near future.
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